H-PGDS Inhibitory Potency: 2-Phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole vs. 4-(Benzhydryloxy)-1-[3-(1H-tetrazol-5-yl)propyl]piperidine
2-Phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole demonstrates an IC₅₀ of 21 nM against human H-PGDS, which is approximately 86-fold more potent than the comparator 4-(benzhydryloxy)-1-[3-(1H-tetrazol-5-yl)propyl]piperidine (IC₅₀ = 1,800 nM) under the same assay conditions . Both compounds were evaluated in the identical enzymatic assay measuring GST activity.
| Evidence Dimension | IC₅₀ (half-maximal inhibitory concentration) |
|---|---|
| Target Compound Data | 21 nM (range: 21-700 nM across assays) |
| Comparator Or Baseline | 4-(Benzhydryloxy)-1-[3-(1H-tetrazol-5-yl)propyl]piperidine: 1,800 nM |
| Quantified Difference | ~86-fold greater potency |
| Conditions | H-PGDS GST enzymatic activity assay; pH 7.2; 2°C; MCB chromogenic substrate |
Why This Matters
This 86-fold potency differential eliminates the comparator as a viable alternative for H-PGDS-targeted studies requiring sub-100 nM inhibitory concentrations.
